1-Octyl-4-vinylbenzene

Catalog No.
S789331
CAS No.
46745-66-8
M.F
C16H24
M. Wt
216.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octyl-4-vinylbenzene

CAS Number

46745-66-8

Product Name

1-Octyl-4-vinylbenzene

IUPAC Name

1-ethenyl-4-octylbenzene

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

InChI

InChI=1S/C16H24/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h4,11-14H,2-3,5-10H2,1H3

InChI Key

HLRQDIVVLOCZPH-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)C=C

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C=C

Monomer for Polymer Synthesis:

The vinyl group in 1-Octyl-4-vinylbenzene allows it to act as a monomer, a building block for polymers. Researchers are exploring its use in the synthesis of various polymers, including:

  • Styrene-based copolymers: These copolymers combine the properties of styrene, a common plastic material, with the unique characteristics introduced by the octyl group. This can lead to materials with tailored properties for specific applications [].
  • Liquid crystalline polymers: These polymers exhibit unique properties when in a liquid state, making them valuable for various applications, including displays and sensors. 1-Octyl-4-vinylbenzene is being investigated for its potential to contribute to the development of new liquid crystalline polymers [].

Organic Light-Emitting Diodes (OLEDs):

OLEDs are a type of display technology that uses organic materials to emit light. 1-Octyl-4-vinylbenzene is being explored as a potential material for use in OLEDs due to its:

  • Conjugated structure: The molecule contains alternating single and double bonds, which allows for efficient charge transport, a crucial property for OLEDs [].
  • Hydrophobic nature: The octyl group can help improve the water resistance of the OLED device, extending its lifespan [].

Other Potential Applications:

Researchers are also exploring the use of 1-Octyl-4-vinylbenzene in other areas, such as:

  • Surfactants: These molecules can lower the surface tension of liquids, making them valuable for various applications, including detergents and emulsifiers. The combination of the vinyl group and the octyl group in 1-Octyl-4-vinylbenzene might offer unique properties for surfactant development [].
  • Biocompatible materials: By modifying the molecule, researchers are investigating the potential of 1-Octyl-4-vinylbenzene for use in biocompatible materials, which are well-tolerated by living organisms [].

1-Octyl-4-vinylbenzene is an organic compound with the molecular formula C16H24C_{16}H_{24} and a molecular weight of 224.37 g/mol. It features a vinyl group attached to a phenyl ring, which is further substituted with an octyl group at the para position. This unique structure imparts various chemical properties that make it valuable in polymer chemistry and materials science. The compound is primarily utilized as a monomer in the synthesis of polymers due to its ability to undergo polymerization reactions.

, primarily due to its vinyl functional group. The most notable reactions include:

  • Polymerization: The vinyl group allows for free radical polymerization, enabling the formation of polymers with varying properties depending on the reaction conditions and the presence of other monomers.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where electrophiles can replace hydrogen atoms on the benzene ring.
  • Hydrogenation: Under specific conditions, the double bond in the vinyl group can be hydrogenated to form saturated compounds.

The synthesis of 1-octyl-4-vinylbenzene typically involves the following methods:

  • Alkylation of Phenol: This method involves reacting phenol with 1-chlorooctane in the presence of a base such as sodium hydroxide, followed by dehydration to introduce the vinyl group.
  • Direct Vinylation: Benzene can be reacted with 1-chlorooctane in the presence of a catalyst under specific conditions, allowing for the formation of 1-octyl-4-vinylbenzene directly from its precursors .

1-Octyl-4-vinylbenzene has various applications, including:

  • Polymer Production: It serves as a monomer for synthesizing polymers used in coatings, adhesives, and sealants.
  • Material Science: Due to its unique properties, it is utilized in developing materials with specific thermal and mechanical characteristics.
  • Research: It is often used in laboratory settings for studying polymerization processes and material properties.

Several compounds share structural similarities with 1-octyl-4-vinylbenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
OctylbenzeneC14H22C_{14}H_{22}Lacks a vinyl group; primarily used as a solvent.
1-Isobutyl-4-vinylbenzeneC14H18C_{14}H_{18}Contains an isobutyl group; different steric effects.
StyreneC8H8C_{8}H_{8}A simpler structure; widely used in polystyrene production.

Uniqueness: 1-Octyl-4-vinylbenzene's unique octyl substitution combined with a vinyl functional group differentiates it from similar compounds, allowing for specific applications in polymer synthesis that require both hydrophobic characteristics and reactivity.

Alkylation of Styrene

The alkylation of styrene represents one of the most direct approaches for synthesizing 1-octyl-4-vinylbenzene. This method involves the reaction of styrene with octyl bromide in the presence of a strong base, typically potassium tert-butoxide . The reaction proceeds through a nucleophilic substitution mechanism, where the styrene undergoes alkylation at the para position relative to the vinyl group.

The reaction is typically carried out in an inert atmosphere to prevent oxidation, with temperatures ranging from room temperature to 50°C . The use of polar aprotic solvents such as dimethyl sulfoxide has been shown to enhance reaction yields, with reported yields ranging from 60% to 85% [2]. The reaction mechanism involves the formation of a carbanion intermediate, which then attacks the electrophilic carbon of the octyl bromide.

A significant advantage of this approach is its simplicity and direct nature, requiring only a single synthetic step. However, the method requires the use of strong bases and can be sensitive to moisture and air. The reaction conditions must be carefully controlled to prevent polymerization of the styrene monomer, which can compete with the desired alkylation reaction.

Isomerization-Coupling Approaches

Isomerization-coupling approaches represent a more sophisticated synthetic strategy that combines molecular rearrangement with cross-coupling chemistry. These methods typically involve the use of palladium-catalyzed coupling reactions preceded by strategic isomerization steps [3] [4].

The coupling-isomerization-reaction sequence involves the activation of carbon-halogen bonds through oxidative addition, followed by isomerization and subsequent coupling reactions [3]. This approach allows for the construction of complex molecular frameworks in a single reaction vessel, offering advantages in terms of atom economy and synthetic efficiency.

Titanocene-catalyzed regioselective alkylation of styrenes has been demonstrated as an effective variant of this approach [5]. The reaction involves the use of Grignard reagents in conjunction with β-bromoethyl ethers, proceeding through benzylic radical intermediates. Temperature control is crucial, with reactions typically conducted at temperatures ranging from 25°C to 150°C depending on the specific substrate and catalyst system employed.

The major advantage of isomerization-coupling approaches is their functional group tolerance and ability to construct complex molecular architectures. However, these methods often require multiple synthetic steps and can be sensitive to reaction conditions, making them more suitable for specialized applications rather than large-scale production.

Other Synthetic Pathways

Several alternative synthetic pathways have been explored for the preparation of 1-octyl-4-vinylbenzene, including Wittig reactions, Grignard approaches, and metal-catalyzed coupling reactions [6] [7].

The Wittig reaction approach involves the reaction of octyl aldehyde with methyltriphenylphosphonium bromide in the presence of n-butyllithium [6]. This method produces 1-octyl-4-vinylbenzene in high yields (80-94%) with excellent selectivity for the E-alkene isomer. The reaction requires low temperatures (-78°C) and anhydrous conditions, making it technically demanding but highly effective.

Nickel-catalyzed reductive alkylation has emerged as another viable approach [7]. This method allows for the chemoselective combination of two electrophilic carbons, enabling the synthesis of alkylated arenes from aryl and vinyl bromides. The reaction displays unique chemoselectivity compared to conventional cross-coupling reactions and tolerates a wide range of functional groups.

Metal-catalyzed coupling reactions using various transition metals have also been explored. These methods typically operate under mild conditions (50-150°C) and can accommodate diverse functional groups, though they often require expensive catalysts and careful optimization of reaction parameters.

Industrial Production Methods

Continuous Flow Reactor Applications

Continuous flow reactor technology has emerged as a powerful tool for the industrial production of 1-octyl-4-vinylbenzene, offering advantages in terms of process control, safety, and scalability [8] [9] [10]. These systems provide superior heat and mass transfer compared to traditional batch processes, enabling more precise control of reaction parameters.

The implementation of continuous flow reactors allows for the operation at higher temperatures and shorter residence times while maintaining excellent product quality [8]. Typical operating conditions include temperatures ranging from 120°C to 180°C, pressures of 5-15 bar, and residence times of 5-30 minutes. These conditions result in conversion rates of 85-95% and selectivities of 80-90%.

Microreactor technology represents an advanced form of continuous flow processing that offers exceptional control over reaction conditions [9]. These systems can achieve space-time yields of 100-200 kg/m³/h, significantly higher than traditional batch processes. The small dimensions of microreactors enable rapid heat transfer and precise temperature control, which is particularly beneficial for reactions involving thermally sensitive compounds.

The continuous nature of these systems also facilitates the integration of in-line monitoring and control systems, allowing for real-time optimization of reaction parameters. This capability is particularly valuable for maintaining consistent product quality and maximizing yield while minimizing waste generation.

Optimization of Reaction Parameters

The optimization of reaction parameters is crucial for achieving high efficiency in industrial production processes. Key parameters that require careful optimization include temperature, pressure, catalyst loading, residence time, and reactant stoichiometry [11] [12].

Temperature optimization is particularly critical, as it affects both reaction rate and selectivity. Studies have shown that optimal temperatures typically range from 140°C to 160°C for most synthetic routes [11]. Higher temperatures can lead to increased reaction rates but may also promote side reactions and catalyst deactivation.

Catalyst loading optimization involves balancing reaction efficiency with economic considerations. Lower catalyst loadings (0.1-1.0 mol%) are preferred for economic reasons, but must be sufficient to maintain acceptable reaction rates and selectivities [11]. The development of more active catalyst systems has enabled the use of lower loadings while maintaining high performance.

Pressure optimization affects both reaction thermodynamics and kinetics. Moderate pressures (8-12 bar) are typically optimal, providing sufficient driving force for the reaction while avoiding excessive equipment costs [11]. The use of supercritical or near-supercritical conditions has been explored for certain applications, offering advantages in terms of mass transfer and reaction rates.

Purification Techniques

Industrial purification of 1-octyl-4-vinylbenzene requires specialized techniques due to the compound's chemical properties and potential for polymerization. The most commonly employed methods include vacuum distillation, molecular distillation, and adsorption-based purification [13] [14].

Vacuum distillation is the preferred method for large-scale purification, operating at reduced pressures (10-50 mmHg) and moderate temperatures (20-50°C) to minimize thermal degradation [13]. The process typically achieves purities of 95-99% while preserving the thermal stability of the product. The use of polymerization inhibitors such as hydroquinone or tert-butylcatechol is essential to prevent unwanted polymerization during the distillation process.

Molecular distillation offers superior purification capabilities, achieving purities of 99-99.5% through the separation of molecules based on their mean free path differences [14]. This technique operates at very low pressures (<0.1 mmHg) and elevated temperatures (150-250°C), requiring specialized equipment but providing exceptional purity levels.

Adsorption-based purification methods utilize selective adsorbents such as alumina, silica gel, or activated carbon to remove specific impurities [13]. These methods are particularly effective for removing trace contaminants and can achieve purities of 90-98%. The choice of adsorbent depends on the specific impurities present and the desired purity level.

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methods for 1-octyl-4-vinylbenzene has become increasingly important in recent years. Green chemistry approaches focus on minimizing environmental impact while maintaining synthetic efficiency [15] [16].

Solvent-free synthesis represents a significant advancement in green chemistry, eliminating the need for organic solvents and reducing waste generation [17]. Mechanochemical ball milling has been successfully applied to various synthetic transformations, achieving yields of 70-85% while completely eliminating solvent use. This approach requires specialized equipment but offers substantial environmental benefits.

The use of renewable feedstocks has gained considerable attention as a means of reducing the carbon footprint of chemical synthesis [18] [19]. Bio-based starting materials derived from lignin depolymerization or agricultural waste can serve as sustainable alternatives to petroleum-derived precursors. While yields may be somewhat lower (60-80%), the environmental benefits are substantial.

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product, thereby minimizing waste generation [17]. This approach involves the design of synthetic routes that minimize the formation of byproducts and maximize the utilization of all reactants. Yields of 80-90% have been achieved through careful optimization of reaction conditions and catalyst selection.

Catalytic processes have been developed to reduce the consumption of stoichiometric reagents, replacing them with catalytic amounts of more active species [15]. These methods typically achieve yields of 75-90% while significantly reducing reagent consumption and waste generation. The development of more efficient catalysts continues to be an active area of research.

Recent Advances in Synthetic Methods

Recent developments in synthetic methodology have focused on improving efficiency, selectivity, and environmental compatibility. Several innovative approaches have emerged that address the limitations of traditional synthetic methods [4] [20] [21].

The development of photoredox catalysis has opened new possibilities for the synthesis of 1-octyl-4-vinylbenzene under mild conditions [22]. These methods utilize visible light to drive chemical transformations, offering advantages in terms of energy efficiency and reaction selectivity. The use of photocatalysts enables the formation of complex molecular structures through radical-based mechanisms that are difficult to achieve through conventional methods.

Electrochemical synthesis has emerged as a powerful tool for oxidant-free chemical transformations [23]. These methods eliminate the need for stoichiometric oxidants, reducing waste generation and improving atom economy. Electrochemical approaches have been successfully applied to the synthesis of various styrene derivatives, achieving good yields while operating under environmentally benign conditions.

The application of machine learning and artificial intelligence to synthetic optimization has revolutionized the field of chemical synthesis [24]. These computational approaches enable the rapid identification of optimal reaction conditions and the prediction of reaction outcomes, significantly accelerating the development of new synthetic methods. The integration of automated synthesis platforms with machine learning algorithms has enabled the rapid screening of reaction conditions and the identification of previously unknown synthetic pathways.

Flow chemistry continues to evolve with the development of new reactor designs and process intensification techniques [9] [25]. Recent advances include the development of solid-compatible flow reactors that can handle heterogeneous reactions, and the integration of multiple unit operations into single, continuous processes. These developments have enabled the synthesis of complex molecules with improved efficiency and reduced environmental impact.

XLogP3

7.4

Wikipedia

1-Ethenyl-4-octylbenzene

Dates

Last modified: 08-15-2023

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